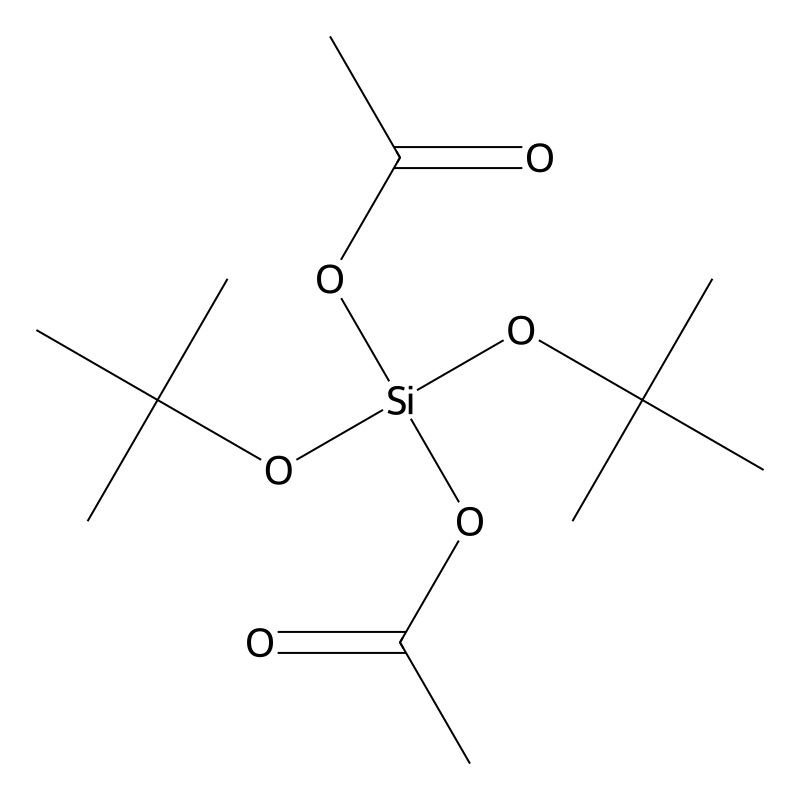di-t-butoxydiacetoxysilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Di-tert-butoxydiacetoxysilane is an organosilicon compound with the molecular formula and a CAS number of 13170-23-5. This compound features two tert-butoxy groups and two acetoxy groups attached to a silicon atom, making it a silane derivative. Its structure is characterized by a central silicon atom bonded to two tert-butoxy groups and two acetoxy groups, which contribute to its unique chemical properties. The presence of these functional groups enhances its reactivity and solubility in organic solvents, making it useful in various applications, particularly in the fields of materials science and surface chemistry .
The primary mechanism of action of YAC-BDAC is related to its hydrolysis. Upon contact with a surface containing moisture, YAC-BDAC hydrolyzes, generating silanol (Si-OH) groups. These silanol groups can then react with the surface material (e.g., oxides on metal surfaces) to form siloxane (Si-O-Si) bonds, creating a strong chemical bond between the adhesive and the substrate, promoting adhesion [].
Cross-linking agent
DTBDAS is primarily used as a cross-linking agent in the preparation of elastomers and other polymeric materials. Its ability to react with functional groups on polymer chains allows for the formation of strong and stable networks, leading to improved mechanical properties like elasticity, tensile strength, and tear resistance [US5208359A]. Research has explored its use in cross-linking various polymers, including polyurethanes, silicones, and epoxides [].
Moisture-curable materials
DTBDAS exhibits the unique property of being curable at room temperature upon exposure to moisture. This makes it particularly valuable for applications where heat-induced curing might be undesirable or impractical. Research has explored its use in the development of self-healing materials, adhesives, and coatings that can cure under ambient conditions.
Surface modification
DTBDAS can be used to modify the surface properties of various materials. Its reactive groups can interact with surface functionalities, leading to changes in wettability, adhesion, and surface chemistry. Research has investigated its use in modifying surfaces for applications like biocompatibility enhancement, corrosion protection, and microfluidics.
- Hydrolysis: In the presence of water, di-tert-butoxydiacetoxysilane can hydrolyze to form silanol compounds, which can further condense to form siloxane networks.
- Condensation Reactions: The silanol formed from hydrolysis can react with other silanols or silicate species, leading to the formation of siloxane bonds. This is crucial in applications involving adhesives and coatings .
- Esterification: The acetoxy groups can participate in esterification reactions with alcohols, which can modify the properties of the resulting materials .
Di-tert-butoxydiacetoxysilane can be synthesized through various methods:
- Direct Reaction: One common method involves reacting tetraacetoxysilane with tert-butanol at elevated temperatures (up to 60°C). This process typically yields di-tert-butoxydiacetoxysilane along with by-products that can be removed through purification techniques .
- Two-Step Synthesis: Another method includes a two-step process involving acylation followed by esterification, which allows for more controlled synthesis conditions and potentially higher yields .
Di-tert-butoxydiacetoxysilane has several important applications:
- Adhesives and Sealants: Due to its ability to bond with various substrates through silanol formation, it is widely used in adhesives and sealants.
- Coatings: It serves as a precursor for silicone-based coatings that provide water repellency and durability.
- Surface Modifiers: The compound can modify surfaces to enhance hydrophobicity or improve adhesion properties in composite materials .
Research on interaction studies involving di-tert-butoxydiacetoxysilane focuses on its bonding mechanisms with different materials. The compound's ability to interact with hydroxylated surfaces (like glass or metals) is crucial for its application in adhesives. Studies indicate that the reaction between silane groups and surface hydroxyls leads to strong covalent bonds, enhancing the durability of adhesive joints .
Several compounds share structural similarities with di-tert-butoxydiacetoxysilane. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tetraacetoxysilane | Four acetoxy groups | More reactive due to four functional groups |
| Diethoxy(dimethyl)silane | Two ethoxy groups and two methyl groups | Lower boiling point; used in different applications |
| Trimethoxysilane | Three methoxy groups | Often used as a coupling agent in polymer chemistry |
| Triacetoxysilane | Three acetoxy groups | High reactivity; used primarily for surface treatments |
Di-tert-butoxydiacetoxysilane stands out due to its dual functionality from both tert-butoxy and acetoxy groups, providing versatility in applications ranging from adhesives to coatings while maintaining stability under various conditions .
Physical Description
UNII
GHS Hazard Statements
H302 (63.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (39.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
Electrical equipment, appliance, and component manufacturing
Acetic acid, 1,1'-dianhydride with silicic acid (H4SiO4) bis(1,1-dimethylethyl) ester: ACTIVE








